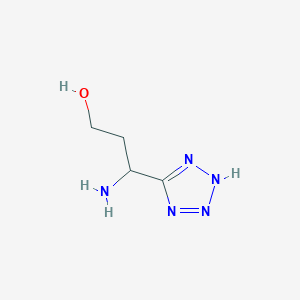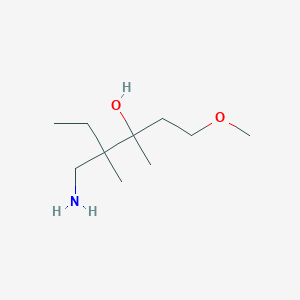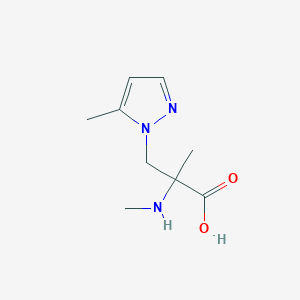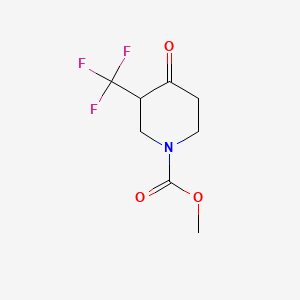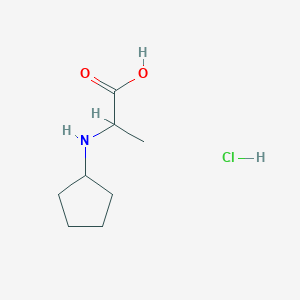![molecular formula C9H18ClF2NO B13545412 2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride is a synthetic compound with potential applications in various scientific fields It is characterized by the presence of a cyclohexyl ring substituted with difluoro and methylamino groups, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride typically involves multiple steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with appropriate substituents. This can be achieved through cyclization reactions using suitable precursors.
Introduction of Difluoro and Methylamino Groups: The difluoro groups are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST). The methylamino group can be introduced through amination reactions using methylamine.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group is attached through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethan-1-ol moiety.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the difluoro groups to form non-fluorinated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted cyclohexyl derivatives.
Scientific Research Applications
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism by which 2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoro groups can enhance the compound’s stability and bioavailability, while the methylamino group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-[4,4-Difluoro-1-(amino)cyclohexyl]ethan-1-olhydrochloride: Similar structure but lacks the methyl group on the amino moiety.
2-[4,4-Difluoro-1-(ethylamino)cyclohexyl]ethan-1-olhydrochloride: Contains an ethyl group instead of a methyl group on the amino moiety.
2-[4,4-Difluoro-1-(dimethylamino)cyclohexyl]ethan-1-olhydrochloride: Contains two methyl groups on the amino moiety.
Uniqueness
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride is unique due to its specific combination of difluoro and methylamino groups, which can impart distinct chemical and biological properties. The presence of the difluoro groups can enhance the compound’s metabolic stability and resistance to enzymatic degradation, while the methylamino group can influence its pharmacokinetic and pharmacodynamic profiles.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H18ClF2NO |
|---|---|
Molecular Weight |
229.69 g/mol |
IUPAC Name |
2-[4,4-difluoro-1-(methylamino)cyclohexyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-12-8(6-7-13)2-4-9(10,11)5-3-8;/h12-13H,2-7H2,1H3;1H |
InChI Key |
TYEMMCOYOSTRQL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC(CC1)(F)F)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


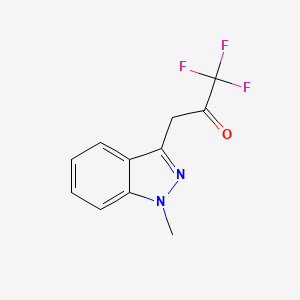

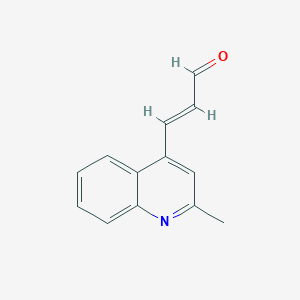
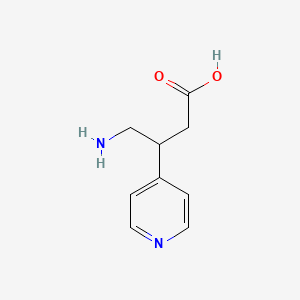
![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
